molecular formula C5H8O5 B1218514 3-Methylmalic acid CAS No. 608-41-3

3-Methylmalic acid

Cat. No.: B1218514
CAS No.: 608-41-3
M. Wt: 148.11 g/mol
InChI Key: NPYQJIHHTGFBLN-UHFFFAOYSA-N
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Description

It is a dicarboxylic acid that carries hydroxy and methyl substituents at positions 2 and 3, respectively . This compound is a structural derivative of succinic acid and is known for its role in various metabolic pathways.

Biochemical Analysis

Biochemical Properties

3-Methylmalic acid is involved in several biochemical reactions, particularly those related to the metabolism of amino acids and fatty acids. It interacts with various enzymes, including methylmalonyl-CoA mutase, which catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA. This interaction is crucial for the proper functioning of the citric acid cycle . Additionally, this compound can act as a substrate for other enzymes involved in the breakdown of branched-chain amino acids, highlighting its importance in metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in energy production and metabolic regulation. In particular, this compound can modulate the activity of key signaling molecules, such as AMP-activated protein kinase, which plays a critical role in maintaining cellular energy homeostasis . Furthermore, elevated levels of this compound have been associated with disruptions in cellular metabolism, leading to metabolic imbalances and potential cellular dysfunction.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to methylmalonyl-CoA mutase, facilitating the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the citric acid cycle . This binding interaction is essential for the proper functioning of the enzyme and the overall metabolic process. Additionally, this compound can inhibit or activate other enzymes involved in amino acid and fatty acid metabolism, further influencing cellular metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors to consider, as they can impact its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical properties and interactions . Long-term exposure to this compound has been associated with alterations in cellular metabolism and potential disruptions in cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant metabolic disruptions and potential toxicity . Studies have shown that elevated levels of this compound can cause metabolic imbalances, leading to adverse effects on cellular and organismal health. It is important to carefully consider the dosage when studying the effects of this compound in animal models to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle and the metabolism of branched-chain amino acids. It interacts with enzymes such as methylmalonyl-CoA mutase, which catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA . This interaction is crucial for the proper functioning of the citric acid cycle and overall energy production. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its importance in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can impact its biochemical properties and interactions, influencing its overall effects on cellular function.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It can be found in the mitochondria, where it participates in the citric acid cycle and other metabolic processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments within the cell. This localization is crucial for its proper function and interaction with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylmalic acid can be synthesized through several chemical routes. One common method involves the halogenation of malic acid followed by hydrolysis. Another approach is the hydrogenation of maleic acid .

Industrial Production Methods: In industrial settings, this compound is typically produced via chemical synthesis. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact industrial methods may vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 3-Methylmalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-Methylmalic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Methylmalic acid is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its role in specific metabolic pathways also sets it apart from other similar compounds .

Properties

IUPAC Name

2-hydroxy-3-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c1-2(4(7)8)3(6)5(9)10/h2-3,6H,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYQJIHHTGFBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976274
Record name 2-Hydroxy-3-methylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-41-3
Record name 2-Hydroxy-3-methylbutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methylmalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-methylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-methylbutanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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